Hydroxy-PEG2-methyl ester

説明

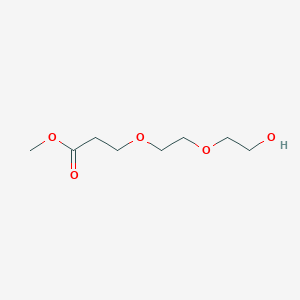

Structure

3D Structure

特性

IUPAC Name |

methyl 3-[2-(2-hydroxyethoxy)ethoxy]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O5/c1-11-8(10)2-4-12-6-7-13-5-3-9/h9H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWFWEUBKPURUHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCOCCOCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Hydroxy-PEG2-methyl ester chemical properties

An In-Depth Technical Guide to Hydroxy-PEG2-methyl ester: Properties, Applications, and Protocols for Advanced Bioconjugation

Introduction

In the landscape of modern drug discovery and development, particularly within the burgeoning field of targeted protein degradation, the rational design of linker molecules is paramount. This compound (CAS No. 457897-73-3) has emerged as a cornerstone bifunctional building block, prized for its precise length, inherent hydrophilicity, and versatile chemical handles. This guide, written from the perspective of a senior application scientist, aims to provide researchers, chemists, and drug development professionals with a comprehensive technical overview of this molecule. We will move beyond simple data recitation to explore the causal relationships between its structure and function, offering field-proven insights into its application, reactivity, and analytical validation. The core philosophy of this guide is to present not just protocols, but self-validating systems of experimentation, ensuring robust and reproducible results.

Section 1: Core Chemical and Physicochemical Properties

The utility of this compound originates from its distinct molecular architecture. It features a discrete di-ethylene glycol (PEG2) spacer, which imparts flexibility and aqueous solubility—critical attributes for biological applications.[1][2][3][4] This hydrophilic spacer is flanked by two orthogonal functional groups: a primary hydroxyl (-OH) group and a methyl ester (-COOMe). This heterobifunctional nature is the key to its synthetic versatility, allowing for sequential, controlled conjugation reactions.[1][2][3][5]

Table 1: Key Properties and Identifiers of this compound

| Property | Value | Source(s) |

| CAS Number | 457897-73-3 | [6][7][] |

| Molecular Formula | C₈H₁₆O₅ | [1][6][] |

| Molecular Weight | 192.21 g/mol | [1][6][] |

| IUPAC Name | methyl 3-[2-(2-hydroxyethoxy)ethoxy]propanoate | [] |

| Synonyms | HO-PEG2-COOMe, Hydroxy-PEG2-C2-methyl ester | [] |

| Appearance | Colorless to light yellow oily liquid | [6][] |

| Density | ~1.102 g/cm³ | [6][] |

| Boiling Point | 286.0 ± 20.0 °C at 760 mmHg | [] |

| Solubility | Soluble in DMSO, DMF, and other organic solvents. The PEG spacer enhances solubility in aqueous media. | [1][2][3][6] |

Section 2: The Central Role of this compound in PROTAC Design

Proteolysis Targeting Chimeras (PROTACs) are revolutionary heterobifunctional molecules that co-opt the body's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[6][9][10] A PROTAC molecule consists of three parts: a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting them.[4][10] The linker is not merely a passive spacer; its composition and length are critical determinants of a PROTAC's efficacy.[4]

PEG-based linkers, such as this compound, are the most common motifs used in PROTAC synthesis.[10] Their inclusion offers several distinct advantages:

-

Enhanced Solubility: The ethylene glycol units significantly increase the hydrophilicity of the final PROTAC molecule, which often contains large, hydrophobic ligands. This improved water solubility is crucial for bioavailability and preventing aggregation.[4][10]

-

Improved Cell Permeability: The physicochemical properties of the linker directly influence how the PROTAC traverses the cell membrane to reach its intracellular targets. PEG linkers can be optimized to achieve the right balance of properties for cell entry.[10]

-

Systematic Optimization: The defined, discrete length of PEG linkers like this one allows for the systematic synthesis of PROTAC libraries where only the linker length is varied. This is a key strategy for optimizing the geometry of the ternary complex (E3 Ligase-PROTAC-Target Protein), which is essential for efficient ubiquitination and subsequent degradation.[10]

Caption: Orthogonal reaction pathways for this compound.

Path A: Modification via the Methyl Ester

The most common strategy involves the methyl ester. It can be readily hydrolyzed under basic conditions (e.g., using lithium hydroxide) to its corresponding carboxylic acid, Hydroxy-PEG2-acid. [1][2]This resulting carboxylic acid is a stable intermediate that can then be "activated" using standard coupling reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-Hydroxysuccinimide). This activated NHS ester is highly reactive towards primary amines, forming a stable amide bond, a cornerstone of bioconjugation.

Path B: Modification via the Hydroxyl Group

The primary hydroxyl group provides a second, independent reaction site. While less nucleophilic than an amine, it can be derivatized or replaced. [1][2][3][5]For instance, it can be activated by conversion to a better leaving group, such as a tosylate or mesylate, which can then undergo nucleophilic substitution. Alternatively, it can be used in etherification reactions. This pathway is crucial when the synthetic strategy requires the ester terminus to be coupled first or to remain intact.

Section 4: Practical Protocols and Methodologies

General Handling and Storage

-

Storage: For long-term stability, the pure compound should be stored at -20°C. [6]Some suppliers suggest storage at 2-8°C is also acceptable. []Once dissolved in a solvent, it is best to aliquot the solution into single-use vials and store at -80°C for up to six months to prevent degradation from repeated freeze-thaw cycles. [6]* Handling: The compound can be a colorless to light yellow liquid. [6][]Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. [11]Work should be conducted in a well-ventilated area or a chemical fume hood. [11][12]

Experimental Protocol: Hydrolysis of Methyl Ester

Causality: This protocol converts the chemically stable methyl ester into a reactive carboxylic acid. The choice of a mild base like Lithium Hydroxide (LiOH) in a mixed aqueous/organic solvent system ensures complete hydrolysis while minimizing potential side reactions.

-

Dissolution: Dissolve this compound (1 equivalent) in a suitable solvent mixture, such as 1:1 Tetrahydrofuran (THF) and water.

-

Reagent Addition: Cool the solution to 0°C in an ice bath. Add Lithium Hydroxide (LiOH) (approx. 1.5-2.0 equivalents) dissolved in a minimal amount of water.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

-

Workup: Once complete, carefully acidify the reaction mixture to a pH of ~3-4 with dilute HCl (1M).

-

Extraction: Extract the aqueous layer multiple times with a suitable organic solvent, such as Dichloromethane (DCM) or Ethyl Acetate.

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude Hydroxy-PEG2-acid. The product can be purified further by column chromatography if necessary.

Analytical Characterization Workflow

Validating the identity, purity, and structure of the starting material and any subsequent conjugates is critical for reproducible science.

Caption: A standard analytical workflow for compound validation.

1. Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

-

Purpose: To confirm the chemical structure of the molecule.

-

Methodology: Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Expected Chemical Shifts: The spectrum should show characteristic peaks for the different protons in the molecule. [13][14][15] * Methyl Ester (CH₃): A singlet peak around δ 3.7 ppm.

-

PEG Backbone (-O-CH₂-CH₂-O-): A complex series of multiplets typically between δ 3.5 and 3.8 ppm.

-

Terminal Hydroxyl (-CH₂-OH): The chemical shift of the OH proton itself can be variable and may appear as a broad singlet. In DMSO-d₆, this peak is often observed distinctly around 4.56 ppm. [16]The adjacent -CH₂- protons will also have a characteristic shift.

-

Propanoate Backbone (-CH₂-CH₂-COOMe): Triplets corresponding to these methylene groups.

-

2. Mass Spectrometry (MS)

-

Purpose: To confirm the molecular weight and identity of the compound.

-

Methodology: Use a technique like Electrospray Ionization (ESI) coupled with Liquid Chromatography (LC-MS). Prepare a dilute solution (10-100 µg/mL) in a solvent like acetonitrile or methanol.

-

Expected Result: The mass spectrum should show a prominent peak corresponding to the mass of the molecule plus an ion (e.g., [M+H]⁺ or [M+Na]⁺). For this compound (MW 192.21), expect ions around m/z 193.1 or 215.1.

3. High-Performance Liquid Chromatography (HPLC)

-

Purpose: To assess the purity of the compound.

-

Methodology: Reversed-Phase HPLC (RP-HPLC) is typically used.

-

Column: C18 reversed-phase column.

-

Mobile Phase: A gradient of Water (with 0.1% TFA or Formic Acid) and Acetonitrile (with 0.1% TFA or Formic Acid).

-

Detection: UV detection (e.g., at 214 nm), as the ester group has a weak chromophore.

-

-

Data Analysis: Purity is calculated by integrating the area of the main product peak relative to the total area of all peaks in the chromatogram. A purity of ≥95% is common for research-grade material. []

Section 5: Safety and Handling

-

Personal Protective Equipment: Always wear protective gloves, clothing, and eye/face protection. [11][17]* Handling Precautions: Avoid contact with skin and eyes. Do not breathe vapor or mist. [11]Ensure adequate ventilation or work in a chemical fume hood. [12]Wash hands thoroughly after handling. [11][18]* First Aid:

-

Skin Contact: Wash off immediately with plenty of soap and water. [11] * Eye Contact: Rinse immediately and thoroughly with plenty of water for at least 15 minutes. [17][19] * Inhalation: Remove to fresh air. [11] * Ingestion: Wash out mouth with water. Do NOT induce vomiting. [11] * In all cases of exposure, seek medical attention if symptoms persist.

-

-

Disposal: Dispose of contents/container in accordance with local, regional, and national regulations. [12][18]

Conclusion

This compound is far more than a simple chemical reagent; it is a precision tool for the modern biopharmaceutical scientist. Its well-defined structure, comprising a hydrophilic PEG spacer and orthogonal reactive termini, provides a reliable and versatile platform for constructing complex molecules like PROTACs and other bioconjugates. A thorough understanding of its chemical properties, reactivity, and the appropriate analytical methods for its characterization is essential for its successful and reproducible application. By employing the systematic and validated approaches outlined in this guide, researchers can confidently leverage the power of this linker to advance the frontiers of drug discovery and targeted therapeutics.

References

-

DC Chemicals. (n.d.). This compound|CAS 457897-73-3. Retrieved from [Link]

-

Anjiekai Biomedical. (n.d.). Hydroxy-PEG2-C2-methyl ester|457897-73-3. Retrieved from [Link]

-

AxisPharm. (n.d.). Hydroxy-PEG-methyl ester. Retrieved from [Link]

-

AxisPharm. (n.d.). Hydroxy PEG, Hydroxyl PEG Linkers, PEG Alcohol Reagents. Retrieved from [Link]

-

LabSolutions. (n.d.). This compound. Retrieved from [Link]

-

Glycomindsynth. (n.d.). Hydroxy PEG. Retrieved from [Link]

-

Re-Soto, A., et al. (2023). NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization. ACS Omega. Retrieved from [Link]

-

Shaanxi Xin yan Bomei Biotechnology Co., Ltd. (n.d.). This compound,Methyl 3-[2-(2-hydroxyethoxy)ethoxy]propanoate. Retrieved from [Link]

-

CONICET. (n.d.). Evolution of Reactive mPEG Polymers for the Conjugation of Peptides and Proteins. Retrieved from [Link]

-

ResearchGate. (2023, January 6). NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization. Retrieved from [Link]

-

ResearchGate. (2025, August 6). Proton NMR characteristics of polyethylene glycol and derivatives. Retrieved from [Link]

Sources

- 1. This compound|CAS 457897-73-3|DC Chemicals [dcchemicals.com]

- 2. medkoo.com [medkoo.com]

- 3. Hydroxy-PEG-methyl ester | AxisPharm [axispharm.com]

- 4. precisepeg.com [precisepeg.com]

- 5. Hydroxy PEG, Hydroxyl PEG Linkers, PEG Alcohol Reagents | AxisPharm [axispharm.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Hydroxy-PEG2-C2-methyl ester | 457897-73-3 [sigmaaldrich.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. PROTAC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]

- 11. file.medchemexpress.com [file.medchemexpress.com]

- 12. broadpharm.com [broadpharm.com]

- 13. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. fishersci.com [fishersci.com]

- 18. keyorganics.net [keyorganics.net]

- 19. fishersci.com [fishersci.com]

An In-depth Technical Guide to Hydroxy-PEG2-methyl ester: Structure, Synthesis, and Applications in Advanced Drug Development

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Pivotal Role of Linkerology in Modern Therapeutics

In the intricate landscape of advanced drug development, particularly in the realm of targeted protein degradation and antibody-drug conjugates (ADCs), the linker molecule is not merely a passive connector but an active modulator of a drug's efficacy, safety, and pharmacokinetic profile. Among the diverse array of linkers, those based on polyethylene glycol (PEG) have garnered significant attention for their ability to impart favorable physicochemical properties. This guide provides a comprehensive technical overview of a fundamental building block in this class: Hydroxy-PEG2-methyl ester. As a Senior Application Scientist, my objective is to present not just the "what" but the "why"—the causal relationships behind its synthesis, derivatization, and strategic deployment in creating next-generation therapeutics. This document is structured to be a self-validating resource, grounded in established chemical principles and supported by detailed, actionable protocols.

Core Molecular Profile of this compound

This compound is a heterobifunctional molecule featuring a terminal hydroxyl group and a methyl ester, separated by a diether PEG spacer. This seemingly simple architecture provides a versatile platform for chemical modification, making it a valuable tool in the medicinal chemist's arsenal.

Chemical Structure:

Caption: Chemical structure of this compound.

Its systematic IUPAC name is methyl 3-(2-(2-hydroxyethoxy)ethoxy)propanoate. The presence of the ethylene glycol units renders the molecule hydrophilic, a crucial attribute for improving the solubility of often lipophilic drug candidates.[1][2]

Key Physicochemical and Structural Data

| Property | Value | Source(s) |

| Chemical Formula | C₈H₁₆O₅ | [1] |

| Molecular Weight | 192.21 g/mol | [1] |

| CAS Number | 457897-73-3 | [3] |

| Appearance | Colorless to light yellow liquid | [4] |

| IUPAC Name | methyl 3-(2-(2-hydroxyethoxy)ethoxy)propanoate | [1] |

| Solubility | Soluble in DMSO, DMF, DCM, and water | [5][6] |

| Storage Conditions | Short term (days to weeks) at 0-4°C; long term (months to years) at -20°C | [1] |

Synthesis of this compound: A Practical Protocol

The synthesis of this compound can be achieved through a base-catalyzed Michael addition of diethylene glycol to methyl acrylate. This method is efficient and proceeds under relatively mild conditions.

Experimental Protocol: Synthesis via Michael Addition

Reaction Scheme:

Caption: Synthesis of this compound.

Materials:

-

Diethylene glycol

-

Methyl acrylate

-

Potassium tert-butoxide (or other suitable base)

-

Anhydrous tetrahydrofuran (THF)

-

Dichloromethane (DCM)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes (for chromatography)

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add a solution of diethylene glycol (excess, e.g., 5-10 equivalents) in anhydrous THF.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add a catalytic amount of potassium tert-butoxide (e.g., 0.1 equivalents) to the stirred solution.

-

To this mixture, add methyl acrylate (1 equivalent) dropwise, ensuring the temperature remains at 0°C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x volume of the aqueous layer).

-

Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

The crude product is then purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the pure this compound.

Rationale for Experimental Choices:

-

Excess Diethylene Glycol: Using a large excess of diethylene glycol minimizes the formation of the bis-alkylation product where both hydroxyl groups of diethylene glycol react with methyl acrylate.

-

Base Catalyst: A base is required to deprotonate the hydroxyl group of diethylene glycol, forming an alkoxide that acts as the nucleophile in the Michael addition. Potassium tert-butoxide is a suitable non-nucleophilic strong base.

-

Anhydrous Conditions: The use of anhydrous solvent and an inert atmosphere is crucial to prevent quenching of the alkoxide intermediate by water.

-

Purification: Column chromatography is effective for separating the desired mono-adduct from unreacted diethylene glycol and any di-adduct byproduct.[2][4]

Functionalization and Derivatization: Expanding the Synthetic Utility

The true power of this compound lies in its bifunctionality, allowing for sequential or orthogonal chemical modifications. The terminal hydroxyl group can be readily converted into other functional groups, while the methyl ester can be hydrolyzed to a carboxylic acid.

Activation and Derivatization of the Hydroxyl Group

The hydroxyl group serves as a versatile handle for introducing functionalities required for subsequent conjugation chemistries, such as those used in the assembly of Proteolysis Targeting Chimeras (PROTACs).[7][8]

This protocol transforms the hydroxyl group into a tosylate, an excellent leaving group for subsequent nucleophilic substitution reactions (e.g., with an azide or an amine).[9][10]

Reaction Scheme:

Caption: Conversion to an azide via Mitsunobu reaction.

Materials:

-

This compound

-

Triphenylphosphine (PPh₃)

-

Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

-

Diphenylphosphoryl azide (DPPA) or Hydrazoic acid solution

-

Anhydrous THF

Procedure:

-

Dissolve this compound (1 equivalent) and triphenylphosphine (1.5 equivalents) in anhydrous THF under an inert atmosphere.

-

Cool the solution to 0°C.

-

Add DIAD (1.5 equivalents) dropwise to the solution, which should turn into a cloudy white suspension.

-

Add diphenylphosphoryl azide (1.2 equivalents) or a solution of hydrazoic acid in toluene dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction by TLC. Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain the azido-PEG2-methyl ester.

Authoritative Grounding: The Mitsunobu reaction is a well-established and reliable method for the functionalization of alcohols, offering high yields and stereochemical control. [11][12]

Hydrolysis of the Methyl Ester

The methyl ester can be hydrolyzed under basic conditions to yield the corresponding carboxylic acid, which can then be activated for amide bond formation with an amine-containing molecule.

Reaction Scheme:

Caption: Hydrolysis of the methyl ester.

Materials:

-

This compound

-

Lithium hydroxide (LiOH)

-

Tetrahydrofuran (THF)

-

Water

-

1 M HCl

Procedure:

-

Dissolve this compound in a mixture of THF and water (e.g., 3:1 v/v).

-

Add an aqueous solution of lithium hydroxide (2-3 equivalents).

-

Stir the reaction at room temperature and monitor by TLC until the starting material is consumed.

-

Concentrate the mixture under reduced pressure to remove the THF.

-

Cool the remaining aqueous solution to 0°C and acidify to pH ~3 with 1 M HCl.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate or DCM).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the carboxylic acid. The sodium salt form is often more stable for storage. [5]

Application in PROTAC Synthesis: A Workflow Example

This compound and its derivatives are extensively used as linkers in the synthesis of PROTACs. The PEG component enhances the aqueous solubility of the final PROTAC, and the linker length can be crucial for optimal ternary complex formation and subsequent protein degradation. [2][13][14]

Workflow: Assembly of a PROTAC using a Hydroxy-PEG2-derived Linker

This workflow illustrates a common strategy for PROTAC synthesis where the linker is first attached to one of the ligands, followed by conjugation to the second ligand.

Caption: A representative workflow for PROTAC synthesis.

Step-by-Step Rationale:

-

Activation of the Linker: The hydroxyl group of this compound is activated, for instance, by conversion to a tosylate, creating a good leaving group.

-

Conjugation to the First Ligand: The activated linker is reacted with the first ligand (e.g., a ligand for the E3 ligase containing a nucleophilic amine), forming a stable bond.

-

Deprotection/Modification of the Second Terminus: The methyl ester on the other end of the linker is hydrolyzed to a carboxylic acid.

-

Conjugation to the Second Ligand: The newly formed carboxylic acid is activated (e.g., using HATU) and reacted with the second ligand (e.g., a ligand for the target protein containing an amine) to form the final PROTAC molecule via an amide bond.

This modular approach allows for the systematic variation of the linker length and composition to optimize the PROTAC's biological activity.

Conclusion and Future Perspectives

This compound is a foundational building block in the construction of complex therapeutic molecules. Its straightforward synthesis, versatile functional handles, and inherent hydrophilicity make it an invaluable tool for medicinal chemists and drug development professionals. The ability to precisely control the derivatization of its hydroxyl and methyl ester functionalities provides a robust platform for creating linkers that are tailored to the specific demands of a given therapeutic application, from enhancing the solubility of small molecule drugs to optimizing the efficacy of targeted protein degraders. As the field of "linkerology" continues to evolve, the principles and protocols outlined in this guide will remain fundamental to the rational design of innovative and effective medicines.

References

-

DC Chemicals. This compound|CAS 457897-73-3. [Link]

-

Anjiekai Biomedical. Hydroxy-PEG2-C2-methyl ester|457897-73-3. [Link]

-

University of Richmond. Organic Chemistry Williamson Ether Synthesis. [Link]

-

PubMed. Mitsunobu Reaction: A Versatile Tool for PEG End Functionalization. [Link]

-

Organic Synthesis. Alcohol to Tosylate using Tosyl Cl, base. [Link]

-

National Institutes of Health. Development of Rapid and Facile Solid‐Phase Synthesis of PROTACs via a Variety of Binding Styles. [Link]

-

LookChem. tert-Butyl 3-(2-(2-hydroxyethoxy)ethoxy)propanoate. [Link]

-

Master Organic Chemistry. Mitsunobu Reaction. [Link]

-

National Institutes of Health. Current strategies for the design of PROTAC linkers: a critical review. [Link]

-

MDPI. Mitsunobu Reaction | Encyclopedia. [Link]

-

Organic Syntheses. 3-benzyloxy-2-methyl propanoate. [Link]

-

ResearchGate. Mitsunobu Reaction: A Versatile Tool for PEG End Functionalization. [Link]

-

Organic Syntheses. a general procedure for mitsunobu inversion of sterically hindered alcohols. [Link]

-

Master Organic Chemistry. Tosylates And Mesylates. [Link]

-

AxisPharm. Tosylate PEG, Tos PEG, Ts PEG. [Link]

-

Organic Syntheses. ethyl 3,3-diethoxypropanoate. [Link]

-

PubChem. tert-Butyl 3-(2-(2-hydroxyethoxy)ethoxy)propanoate | C11H22O5 | CID 14833137. [Link]

-

ResearchGate. (PDF) Preparation of diethylene glycol monomethyl ether monolaurate catalyzed by active carbon supported KF/CaO. [Link]

-

MDPI. Synthesis of Precursors to Ethylene Glycol via the Acid-Catalyzed Carbonylation of Formaldehyde. [Link]

-

National Institutes of Health. Preparation of diethylene glycol monomethyl ether monolaurate catalyzed by active carbon supported KF/CaO. [Link]

Sources

- 1. Diethylene glycol dimethacrylate | C12H18O5 | CID 16891 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. precisepeg.com [precisepeg.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. ikm.org.my [ikm.org.my]

- 5. Hydroxy-PEG2-acid sodium salt, 1334286-77-9 | BroadPharm [broadpharm.com]

- 6. N-methyl-N'-(Azido-PEG2-C5)-Cy5 | BroadPharm [broadpharm.com]

- 7. Development of Rapid and Facile Solid‐Phase Synthesis of PROTACs via a Variety of Binding Styles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. organic-synthesis.com [organic-synthesis.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. Mitsunobu Reaction: A Versatile Tool for PEG End Functionalization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. nbinno.com [nbinno.com]

- 14. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]

An In-depth Technical Guide to the Mechanism and Application of Hydroxy-PEG2-methyl ester

Abstract: Hydroxy-PEG2-methyl ester is a heterobifunctional linker of significant interest in modern drug development and bioconjugation. Its precisely defined structure, featuring a terminal hydroxyl group and a methyl ester separated by a hydrophilic diethylene glycol (PEG2) spacer, offers a versatile platform for the sequential conjugation of two different molecular entities. This guide provides an in-depth analysis of the molecule's core mechanism of action, focusing on the distinct reactivity of its terminal functional groups. We will explore the chemical principles governing its use, provide validated experimental protocols for its modification, and discuss its strategic application in advanced fields such as Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).

Introduction: The Strategic Value of a Heterobifunctional Linker

In the intricate fields of bioconjugation and medicinal chemistry, linkers are crucial components that connect distinct molecular fragments, such as a targeting moiety and a therapeutic payload.[1] Polyethylene glycol (PEG) linkers are particularly valued for their ability to improve the solubility, stability, and pharmacokinetic profiles of conjugated molecules.[2][3] this compound stands out as a discrete (monodisperse) PEG derivative, offering precise control over spacing and chemical reactivity.

Its power lies in its heterobifunctional nature : possessing two different reactive ends. This allows for a controlled, stepwise conjugation strategy, preventing the formation of undesired homodimers and enabling the precise assembly of complex molecular constructs like PROTACs, which require the linkage of a target-binding ligand and an E3 ligase ligand.[4][5]

Caption: Chemical structure of this compound.

The Core Mechanism: Orthogonal Reactivity of Terminal Groups

The central mechanism of action for this compound revolves around the chemically distinct and addressable nature of its two terminal functional groups: the hydroxyl (-OH) and the methyl ester (-COOCH₃). This orthogonality allows one group to be selectively reacted while the other remains protected or inert, a cornerstone of modern synthetic strategy.

The Methyl Ester: A Precursor to an Active Carboxyl Group

The methyl ester is a relatively stable functional group, but its primary role in this linker is to serve as a protected form of a carboxylic acid.[6] The key mechanistic step is its hydrolysis, typically under basic conditions, to reveal a carboxylate anion. This transformation is crucial because the resulting carboxylic acid is a versatile functional handle for conjugation, most commonly through the formation of a stable amide bond with a primary amine on a target molecule (e.g., a protein lysine residue).

Mechanism of Saponification (Alkaline Hydrolysis): The hydrolysis of the ester is an irreversible process under basic conditions, a reaction also known as saponification.[7][8] The reaction proceeds via nucleophilic acyl substitution, where a hydroxide ion (from a base like LiOH or NaOH) attacks the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate, which then collapses, expelling a methoxide ion and yielding the carboxylic acid. In the basic medium, the acid is immediately deprotonated to form the carboxylate salt, driving the reaction to completion.[8][9] An acidic workup is required in a subsequent step to protonate the carboxylate and isolate the free carboxylic acid.[9]

Caption: Reaction pathway for the hydrolysis of the methyl ester.

The Terminal Hydroxyl Group: A Versatile Nucleophile

The hydroxyl (-OH) group is a nucleophile that can be used for various conjugation chemistries. However, as it is a relatively poor leaving group, its direct use is often limited. The more common and effective strategy involves activating the hydroxyl group to enhance its reactivity.[10][11]

Mechanism of Activation: A primary method for activating the hydroxyl group is to convert it into a better leaving group, such as a tosylate (-OTs) or mesylate (-OMs). This is achieved by reacting the PEG-OH with tosyl chloride (TsCl) or mesyl chloride (MsCl) in the presence of a non-nucleophilic base like triethylamine or pyridine. The resulting activated PEG-linker is now highly susceptible to nucleophilic substitution by amines, thiols, or other nucleophiles on a second molecule of interest.

This two-step process (activation followed by substitution) provides a robust and controlled method for forming stable ether, amine, or thioether linkages.

Experimental Protocols and Workflow Validation

As a Senior Application Scientist, it is crucial to translate theory into practice. The following protocols are designed to be self-validating, with clear checkpoints for ensuring reaction success.

Protocol: Hydrolysis of this compound

This protocol details the conversion of the methyl ester to a carboxylic acid, the most common first step in using this linker.

Objective: To produce Hydroxy-PEG2-carboxylic acid with high purity.

Materials:

-

This compound

-

Lithium hydroxide monohydrate (LiOH·H₂O)

-

Solvent System: Tetrahydrofuran (THF) and Water (H₂O)

-

1 M Hydrochloric Acid (HCl)

-

Ethyl Acetate

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Step-by-Step Methodology:

-

Dissolution: Dissolve this compound (1.0 eq) in a 3:1 mixture of THF and H₂O. Causality: The THF ensures solubility of the organic ester, while the water is necessary for the hydrolysis reaction and to dissolve the LiOH.[12]

-

Saponification: Add LiOH·H₂O (1.5 eq) to the solution. Stir vigorously at room temperature for 2-4 hours.

-

Reaction Monitoring (Validation): Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS. The starting material (ester) is more nonpolar and will have a higher Rf value than the product (carboxylate salt). The reaction is complete when the starting material spot has disappeared.

-

Quenching and Acidification: Once the reaction is complete, remove the THF under reduced pressure. Cool the remaining aqueous solution in an ice bath and slowly add 1 M HCl until the pH is ~2-3. Causality: This step protonates the carboxylate salt to form the desired carboxylic acid, which is typically less water-soluble.[13]

-

Extraction: Extract the aqueous layer three times with ethyl acetate. The organic layers contain the product.

-

Washing and Drying: Combine the organic layers and wash with brine to remove residual water and salts. Dry the organic layer over anhydrous MgSO₄.

-

Isolation: Filter off the MgSO₄ and concentrate the filtrate under reduced pressure to yield the pure Hydroxy-PEG2-carboxylic acid, typically as a clear oil.

Strategic Workflow for Heterobifunctional Conjugation

The true utility of this compound is realized in a sequential workflow.

Caption: A validated workflow for sequential heterobifunctional conjugation.

Data-Driven Insights and Physicochemical Properties

The performance of a linker is dictated by its physical properties. The PEG2 spacer is specifically chosen to confer beneficial characteristics.

| Property | Value / Description | Impact on Mechanism & Application |

| Molecular Weight | 178.19 g/mol | Provides a precise and well-defined spacer length (~10.6 Å). |

| Solubility | Soluble in water and most organic solvents.[14] | The hydrophilic PEG chain enhances the aqueous solubility of conjugated molecules, which is critical for hydrophobic drugs or protein stability.[1][3] |

| Reactivity | Ester: Hydrolyzed under basic conditions.[6] Hydroxyl: Requires activation for efficient substitution.[10][15] | This differential reactivity is the foundation of its use as a heterobifunctional linker, enabling controlled, sequential reactions. |

| Immunogenicity | Low.[16] | PEG linkers are known to create a hydration shell that can shield conjugated molecules from the immune system, potentially reducing immunogenicity and increasing circulation time.[16] |

Conclusion

This compound is more than a simple spacer; it is a strategic tool for the rational design of complex biomolecules. Its mechanism of action is rooted in the orthogonal reactivity of its terminal hydroxyl and methyl ester groups. By first hydrolyzing the ester to a carboxylic acid for a primary conjugation and subsequently activating the hydroxyl group for a secondary reaction, researchers can precisely assemble advanced therapeutics like ADCs and PROTACs.[2][4] Understanding this core mechanism and applying validated protocols are essential for leveraging the full potential of this versatile linker in the pursuit of next-generation drug development.

References

-

AxisPharm. (2024, September 24). PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation. AxisPharm. [Link]

-

ResearchGate. Activated PEG derivatives for conjugation. ResearchGate. [Link]

- Google Patents. (US7799549B2). Methods for increasing protein polyethylene glycol (PEG) conjugation.

-

ResearchGate. Different linkers are used to activate polyethylene glycol to create.... ResearchGate. [Link]

-

AxisPharm. Hydroxy-PEG-methyl ester. AxisPharm. [Link]

-

Organic Chemistry Portal. Ester to Acid - Common Conditions. Organic Chemistry Portal. [Link]

-

Chemguide. hydrolysis of esters. Chemguide. [Link]

-

Chemistry LibreTexts. (2023, January 22). The Hydrolysis of Esters. Chemistry LibreTexts. [Link]

-

Reddit. (2025, August 16). Hydrolysis of chiral methyl ester. r/Chempros. [Link]

-

The Organic Chemistry Tutor. (2021, February 13). Preparation of Carboxylic Acids | Hydrolysis of Esters, Amides, Nitriles & More Explained. YouTube. [Link]

Sources

- 1. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]

- 2. purepeg.com [purepeg.com]

- 3. creativepegworks.com [creativepegworks.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medkoo.com [medkoo.com]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. youtube.com [youtube.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. researchgate.net [researchgate.net]

- 11. US7799549B2 - Methods for increasing protein polyethylene glycol (PEG) conjugation - Google Patents [patents.google.com]

- 12. Ester to Acid - Common Conditions [commonorganicchemistry.com]

- 13. reddit.com [reddit.com]

- 14. Hydroxy-PEG-methyl ester | AxisPharm [axispharm.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. chempep.com [chempep.com]

The Strategic Utility of Hydroxy-PEG2-methyl Ester in Advanced Bioconjugation and Drug Development

A Senior Application Scientist's In-depth Technical Guide

Authored by: Gemini, Senior Application Scientist

Abstract

Hydroxy-PEG2-methyl ester is a heterobifunctional chemical linker that has emerged as a critical building block in contemporary biomedical research and pharmaceutical development. Its unique architecture, featuring a discrete two-unit polyethylene glycol (PEG) chain flanked by a terminal hydroxyl group and a methyl ester, offers a powerful combination of hydrophilicity, defined spatial control, and orthogonal reactivity. This guide provides an in-depth exploration of the core applications of this compound, with a primary focus on its instrumental role in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). We will delve into the mechanistic rationale behind its use, present detailed, field-proven experimental protocols, and offer quantitative insights to empower researchers in harnessing the full potential of this versatile molecule.

Introduction: Unpacking the Molecular Architecture and Strategic Advantages

This compound, systematically named O-(2-Hydroxyethyl)-O'-methyl-diethylene glycol, is a non-immunogenic, flexible linker that provides a crucial bridge in the construction of complex biomolecules.[1] The strategic value of this linker is rooted in three key features:

-

The PEG Spacer: The two-unit polyethylene glycol chain imparts hydrophilicity to the molecule and any conjugate it is incorporated into.[2] This is particularly advantageous for improving the solubility of hydrophobic drugs or ligands, a common challenge in drug development.[3] The PEG linker's flexibility is also crucial for facilitating the proper orientation and interaction of the conjugated moieties, such as in the formation of a stable ternary complex in PROTACs.[4]

-

The Hydroxyl Group: The primary alcohol (-OH) is a versatile functional group that can be readily activated for conjugation to a variety of functionalities. Its relatively low reactivity in its native state allows for selective reactions at the other end of the molecule without the need for a protecting group in certain synthetic schemes.[5]

-

The Methyl Ester Group: The methyl ester (-COOCH₃) provides a stable, yet readily modifiable, handle for conjugation. It can be hydrolyzed under basic conditions to yield a carboxylic acid, which can then be activated for coupling with amines, a common functional group in biomolecules.[1]

The presence of these two distinct functional groups offers orthogonal reactivity , a cornerstone of modern bioconjugation. This allows for a stepwise and controlled synthesis, where one end of the linker is conjugated to a molecule of interest, followed by the modification and conjugation of the other end to a second molecule, minimizing the formation of undesirable byproducts.[5]

Core Application: A Scaffold for Proteolysis Targeting Chimeras (PROTACs)

PROTACs are revolutionary therapeutic agents that co-opt the cell's natural protein degradation machinery to eliminate disease-causing proteins.[6] These heterobifunctional molecules consist of a ligand that binds to a target protein, a ligand for an E3 ubiquitin ligase, and a linker that connects the two. The linker is not merely a passive spacer but plays a critical role in the efficacy of the PROTAC.[7]

This compound is frequently employed as a foundational element in PROTAC linker synthesis. Its hydrophilic nature enhances the solubility and cell permeability of the final PROTAC molecule, while its flexibility allows for the optimal positioning of the target protein and E3 ligase to form a productive ternary complex for ubiquitination and subsequent degradation.[2][8]

The Role of the PEG2 Linker in Ternary Complex Formation

The formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase is the rate-limiting step for protein degradation. The length and composition of the linker are critical determinants of the stability of this complex.[4] While longer PEG chains can offer more flexibility, a shorter linker like PEG2 can provide the necessary proximity and orientation for efficient ubiquitin transfer without excessive entropic penalties.[8] The optimal linker length is target-dependent, and empirical testing of various lengths is often necessary.[8]

Experimental Protocol: Synthesis of a PROTAC using this compound

This protocol outlines a general, two-step strategy for synthesizing a PROTAC using this compound.

Step 1: Conjugation to the Target Protein Ligand via Hydroxyl Activation

-

Activation of the Hydroxyl Group: The terminal hydroxyl group of this compound is first activated to create a better leaving group. A common method is tosylation.

-

Dissolve this compound (1 equivalent) in anhydrous dichloromethane (DCM).

-

Add triethylamine (1.5 equivalents) and cool the solution to 0 °C.

-

Slowly add p-toluenesulfonyl chloride (1.2 equivalents) and stir the reaction at 0 °C for 1 hour, then at room temperature for 4-6 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the tosylated linker.

-

-

Conjugation to the Target Protein Ligand: The tosylated linker is then reacted with a nucleophilic group (e.g., an amine or phenol) on the target protein ligand.

-

Dissolve the target protein ligand (1 equivalent) and the tosylated linker (1.1 equivalents) in a suitable solvent such as dimethylformamide (DMF).

-

Add a non-nucleophilic base like diisopropylethylamine (DIPEA) (2 equivalents).

-

Stir the reaction at room temperature or elevated temperature (e.g., 60 °C) until the reaction is complete as monitored by LC-MS.

-

Purify the resulting conjugate by preparative HPLC.

-

Step 2: Conjugation to the E3 Ligase Ligand via Methyl Ester Modification

-

Hydrolysis of the Methyl Ester (Saponification): The methyl ester of the purified conjugate from Step 1 is hydrolyzed to a carboxylic acid.[9]

-

Dissolve the conjugate in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 v/v).[10]

-

Add lithium hydroxide (LiOH) (2-3 equivalents) and stir at room temperature for 2-4 hours.[10]

-

Monitor the reaction by LC-MS.

-

Upon completion, acidify the reaction mixture to pH ~3 with dilute HCl.

-

Extract the product with an organic solvent like ethyl acetate.

-

Dry the organic layer, filter, and concentrate to yield the carboxylic acid-functionalized intermediate.

-

-

Amide Coupling to the E3 Ligase Ligand: The newly formed carboxylic acid is activated and coupled to an amine on the E3 ligase ligand.

-

Dissolve the carboxylic acid intermediate (1 equivalent), the E3 ligase ligand (1 equivalent), and a coupling agent such as HATU (1.1 equivalents) in DMF.

-

Add DIPEA (2 equivalents) and stir the reaction at room temperature for 2-12 hours.

-

Monitor the formation of the final PROTAC by LC-MS.

-

Purify the final PROTAC by preparative HPLC.

-

Core Application: Enhancing Antibody-Drug Conjugates (ADCs)

ADCs are a class of targeted therapies that combine the specificity of a monoclonal antibody with the potency of a cytotoxic drug.[11] The linker in an ADC is a critical component that influences its stability, solubility, and pharmacokinetic profile. This compound can be incorporated into ADC linkers to improve their properties.

Impact of PEGylation on ADC Performance

The inclusion of a PEG spacer, such as the one in this compound, offers several advantages in ADC design:

-

Enhanced Solubility: Many potent cytotoxic payloads are hydrophobic. The hydrophilic PEG chain can mitigate aggregation and improve the solubility of the ADC, allowing for higher drug-to-antibody ratios (DAR).[11]

-

Improved Pharmacokinetics: The PEG spacer can increase the hydrodynamic radius of the ADC, which can reduce renal clearance and extend its plasma half-life.[11]

-

Reduced Immunogenicity: PEG is a biocompatible and non-immunogenic polymer.[12]

Quantitative Data: Impact of PEG Linker Length on Bioconjugate Properties

| Property | Effect of Increasing PEG Linker Length | Rationale | References |

| Solubility | Generally Increases | The ether oxygens in the PEG chain form hydrogen bonds with water, increasing the hydrophilicity of the conjugate. | [3][8] |

| Cell Permeability | Can Decrease | Increased molecular weight and polar surface area can hinder passive diffusion across cell membranes. | [8] |

| Flexibility | Increases | Longer chains provide greater conformational freedom. | [8] |

| Ternary Complex Stability (PROTACs) | Target Dependent | Can be beneficial for achieving a productive orientation, but excessive flexibility may lead to an entropic penalty. | [4][8] |

| "Hook Effect" (PROTACs) | Can be Modulated | Linker length can influence the formation of non-productive binary complexes versus the desired ternary complex. | [8] |

Experimental Protocol: Synthesis of an ADC Linker-Payload

This protocol describes the synthesis of a linker-payload construct using this compound for subsequent conjugation to an antibody.

-

Conjugation to Payload: The hydroxyl group of this compound is activated (as described in section 2.2, step 1) and reacted with a functional group on the cytotoxic payload.

-

Methyl Ester Hydrolysis: The methyl ester of the payload-linker conjugate is hydrolyzed to a carboxylic acid (as described in section 2.2, step 2).

-

Activation of Carboxylic Acid: The resulting carboxylic acid is activated, for example, by converting it to an N-hydroxysuccinimide (NHS) ester.

-

Dissolve the payload-linker-COOH (1 equivalent) in anhydrous DMF.

-

Add N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 equivalents) and N-Hydroxysuccinimide (NHS) (1.1 equivalents).

-

Stir the reaction at room temperature for 4-12 hours.

-

The resulting NHS ester-activated linker-payload can be purified and then conjugated to primary amines (e.g., lysine residues) on the antibody.

-

Conclusion and Future Perspectives

This compound is a versatile and valuable tool in the armamentarium of the modern medicinal chemist and drug developer. Its well-defined structure, coupled with the orthogonal reactivity of its terminal functional groups, provides a reliable platform for the construction of complex and highly functional biomolecules. As the fields of targeted protein degradation and antibody-drug conjugates continue to evolve, the demand for precisely engineered linkers will undoubtedly grow. The principles and protocols outlined in this guide demonstrate the fundamental utility of this compound and provide a solid foundation for its application in the development of next-generation therapeutics. Future innovations may involve the incorporation of this linker into more complex architectures, such as branched or cleavable linkers, to further refine the properties of novel bioconjugates.

References

-

AxisPharm. (2024, October 23). From Design to Degradation: The Essential Role of Linkers in PROTACs. AxisPharm. [Link]

-

Beryozkina, A., et al. (2020). Novel approaches for the rational design of PROTAC linkers. Future Medicinal Chemistry, 12(23), 2123-2143. [Link]

-

Biopharma PEG. (2022, September 13). PEG Linkers for PROTAC Synthesis. Biopharma PEG. [Link]

-

Biopharma PEG. (2022, July 27). Biopharma PEG Provides PEG derivatives Applied in PROTAC Linker. PR Newswire. [Link]

-

ResearchGate. Effect of PROTAC linker length and conjugation site. ResearchGate. [Link]

-

University of Bristol. VI Protecting Groups and Orthogonal Protection Strategies. University of Bristol. [Link]

-

ResearchGate. How can I crosslink OH groups on PEG using a crosslinker with the carboxylic acid functional groups?. ResearchGate. [Link]

-

ResearchGate. What is a simple way to convert an ester into carboxylic acid?. ResearchGate. [Link]

Sources

- 1. medkoo.com [medkoo.com]

- 2. Biopharma PEG Provides PEG derivatives Applied in PROTAC Linker [clinicalresearchnewsonline.com]

- 3. precisepeg.com [precisepeg.com]

- 4. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. The Essential Role of Linkers in PROTACs [axispharm.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 10. researchgate.net [researchgate.net]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

Hydroxy-PEG2-methyl ester solubility in different solvents

An In-Depth Technical Guide to the Solubility of Hydroxy-PEG2-methyl ester

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Foreword: Navigating the Solubility Landscape of a Versatile PEG Linker

This compound, known chemically as methyl 3-(2-(2-hydroxyethoxy)ethoxy)propanoate, is a short-chain polyethylene glycol (PEG) derivative that has garnered significant interest in the field of drug development, particularly as a hydrophilic linker in Proteolysis Targeting Chimeras (PROTACs). Its precise balance of hydrophilicity and lipophilicity, conferred by the di-ethylene glycol backbone, a terminal hydroxyl group, and a methyl ester, makes it a critical component for modulating the physicochemical properties of advanced therapeutic modalities.

This guide provides a comprehensive overview of the solubility characteristics of this compound. In the absence of extensive, publicly available quantitative solubility data, this document synthesizes foundational chemical principles with qualitative observations for closely related molecules to offer a robust predictive framework. Crucially, it equips the reader with a detailed, field-proven experimental protocol to determine the empirical solubility of this compound in any solvent system, ensuring that researchers can generate the precise data required for their specific applications.

Physicochemical Properties and Their Influence on Solubility

Understanding the molecular characteristics of this compound is fundamental to predicting its behavior in different solvents.

| Property | Value | Source |

| Chemical Name | methyl 3-(2-(2-hydroxyethoxy)ethoxy)propanoate | - |

| Synonyms | Hydroxy-PEG2-C2-methyl ester, HO-PEG2-COOMe | - |

| CAS Number | 457897-73-3 | [1] |

| Molecular Formula | C₈H₁₆O₅ | [1] |

| Molecular Weight | 192.21 g/mol | [1] |

| Calculated XLogP3 | -0.8 (for the similar Hydroxy-PEG1-methyl ester) | [2] |

The structure of this compound contains several key features that dictate its solubility:

-

Polyethylene Glycol Backbone: The two ethylene glycol units provide significant hydrophilicity. The ether oxygens can act as hydrogen bond acceptors, promoting interaction with protic solvents like water and alcohols.

-

Terminal Hydroxyl Group (-OH): This group is a strong hydrogen bond donor and acceptor, further enhancing its affinity for polar, protic solvents.

-

Methyl Ester Group (-COOCH₃): This group introduces a degree of lipophilicity and can act as a hydrogen bond acceptor. It is less polar than a carboxylic acid but contributes to the molecule's ability to interact with a range of solvent polarities.

The calculated XLogP3 of -0.8 for a very similar, shorter PEG chain (Hydroxy-PEG1-methyl ester) strongly suggests that this compound is a hydrophilic molecule.[2] The negative logP value indicates a preference for the aqueous phase over an octanol phase in a partitioning experiment.

Predicted Solubility Profile

Based on its molecular structure and the general solubility characteristics of PEG derivatives, the following table provides a predicted solubility profile for this compound. These are estimations and should be confirmed experimentally for precise quantitative values.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale for Solubility Behavior |

| Polar Protic | Water, Methanol, Ethanol | Highly Soluble / Miscible | The hydroxyl group and ether oxygens can form strong hydrogen bonds with these solvents. The overall polarity of the molecule is well-matched. |

| Polar Aprotic | DMSO, DMF, Acetonitrile, Acetone | Highly Soluble | These solvents can act as hydrogen bond acceptors, interacting with the hydroxyl group of the PEG ester. Their high polarity effectively solvates the molecule. |

| Chlorinated | Dichloromethane (DCM), Chloroform | Soluble | While less polar than the previous classes, these solvents can still effectively solvate the molecule, likely due to dipole-dipole interactions. |

| Ethers | Tetrahydrofuran (THF) | Moderately Soluble | THF has some polarity and can act as a hydrogen bond acceptor, but its overall lower polarity compared to alcohols or DMSO may limit solubility. |

| Esters | Ethyl Acetate | Moderately to Slightly Soluble | The polarity is relatively low, and while it can act as a hydrogen bond acceptor, strong solvation is not expected. |

| Non-polar | Hexane, Toluene, Diethyl Ether | Slightly Soluble to Insoluble | The significant difference in polarity ("like dissolves like" principle) and the lack of hydrogen bonding capability of these solvents lead to poor solvation of the hydrophilic PEG ester. |

Experimental Protocol for Determining Saturation Solubility

The following protocol details the widely accepted "shake-flask" method, which is a reliable approach for determining the equilibrium solubility of a compound.[3] This protocol is designed to be a self-validating system, ensuring accurate and reproducible results.

Materials and Equipment

-

This compound

-

Solvents of interest (analytical grade or higher)

-

Analytical balance (readable to at least 0.1 mg)

-

Glass vials with screw caps (e.g., 4 mL or 8 mL)

-

Vortex mixer

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Syringes (1 mL or 5 mL)

-

Syringe filters (0.22 µm, compatible with the solvent)

-

Calibrated positive displacement micropipettes

-

Volumetric flasks

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV, ELSD, or MS) or another suitable analytical instrument.

Step-by-Step Methodology

-

Preparation of the Analytical Standard Curve:

-

Accurately prepare a stock solution of this compound in a suitable solvent in which it is freely soluble (e.g., DMSO or Methanol).

-

From the stock solution, prepare a series of calibration standards by serial dilution to cover the expected concentration range.

-

Analyze the standards using the chosen analytical method (e.g., HPLC) and construct a calibration curve by plotting the instrument response against concentration. Ensure the curve has an R² value > 0.99.

-

-

Sample Preparation (Saturation):

-

Add an excess amount of this compound to a pre-weighed glass vial. An excess is critical to ensure that a saturated solution is achieved. A good starting point is to add approximately 10-20 mg of the compound for every 1 mL of solvent.

-

Record the exact mass of the compound added.

-

Add a known volume of the test solvent to the vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period to reach equilibrium. For many compounds, 24 hours is adequate, but for some, 48 to 72 hours may be necessary. Preliminary experiments can determine the optimal equilibration time.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the same constant temperature for at least 2 hours to allow the excess solid to sediment.

-

To ensure complete removal of undissolved compound, centrifuge the vials at a high speed (e.g., 10,000 x g for 10 minutes).

-

-

Sample Analysis:

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Attach a 0.22 µm syringe filter and discard the first portion of the filtrate to saturate the filter material.

-

Collect a precise volume of the clear filtrate into a clean vial.

-

Accurately dilute the filtrate with a suitable solvent to a concentration that falls within the range of the analytical standard curve.

-

Analyze the diluted sample using the same analytical method used for the standard curve.

-

-

Calculation:

-

Using the calibration curve, determine the concentration of this compound in the diluted sample.

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor.

Solubility (mg/mL) = Concentration from curve (mg/mL) x Dilution Factor

-

Visualization of the Experimental Workflow

Caption: Workflow for determining saturation solubility.

The Chemistry of Solubility: A Deeper Dive

The principle of "like dissolves like" is the cornerstone of understanding solubility. This can be visualized as a balance between the interactions of the solute (this compound) with the solvent and the interactions of the solute molecules with each other.

Caption: The energetic balance governing dissolution.

For dissolution to occur, the energy gained from the solute-solvent interactions must be sufficient to overcome the energy of the solute-solute and solvent-solvent interactions.

-

In polar protic solvents like water, the strong hydrogen bonding network between water molecules is readily disrupted and replaced by equally strong or stronger hydrogen bonds with the hydroxyl and ether groups of the PEG ester.

-

In polar aprotic solvents like DMSO, the strong dipole-dipole interactions between solvent molecules are overcome by favorable interactions with the polar functional groups of the solute.

-

In non-polar solvents like hexane, the weak van der Waals forces between hexane molecules are not significantly disrupted because the energy gain from interacting with the polar PEG ester is minimal. The strong polar interactions of the PEG ester with itself are much more favorable, leading to insolubility.

Conclusion

References

-

[Good laboratory practice of equilibrium solubility measurement]. Acta Pharm Hung. 2011;81(1):18-28. [Link]

-

Testing the Solubility of Common Liquid Solvents. Education.com. [Link]

-

This compound|CAS 457897-73-3. DC Chemicals. [Link]

-

Solubility Lab. Chemistry LibreTexts. [Link]

-

Methyl 3-(2-hydroxyethoxy)propanoate. PubChem. [Link]

Sources

An In-Depth Technical Guide to Hydroxy-PEG2-methyl ester (CAS No. 457897-73-3): A Versatile Linker in Drug Discovery

This guide provides a comprehensive technical overview of Hydroxy-PEG2-methyl ester, a bifunctional polyethylene glycol (PEG) linker increasingly utilized in the development of advanced therapeutics. Primarily aimed at researchers, chemists, and professionals in drug development, this document delves into the synthesis, characterization, and strategic application of this linker, with a particular focus on its role in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs).

Introduction: The Critical Role of Linkers in Modern Drug Modalities

The therapeutic landscape is rapidly evolving beyond traditional small molecule inhibitors and large biologic antibodies. A significant area of innovation lies in the development of heterobifunctional molecules, such as Antibody-Drug Conjugates (ADCs) and PROTACs, which are engineered to co-opt cellular machinery for therapeutic benefit.[1][2] At the heart of these sophisticated constructs is the linker, a chemical entity that is far more than a simple spacer. The linker's properties—including its length, flexibility, and chemical nature—are critical determinants of a molecule's efficacy, solubility, and pharmacokinetic profile.[3][4]

This compound, with the chemical name methyl 3-[2-(2-hydroxyethoxy)ethoxy]propanoate, has emerged as a valuable building block in this context. Its structure, featuring a discrete two-unit PEG chain, provides a balance of hydrophilicity and defined spatial separation. The terminal hydroxyl and methyl ester groups offer orthogonal handles for sequential chemical modifications, a crucial feature for the multi-step synthesis of complex therapeutic agents.[5][6]

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of this compound is fundamental to its effective application.

| Property | Value | Reference |

| CAS Number | 457897-73-3 | [7][8] |

| Molecular Formula | C₈H₁₆O₅ | [7] |

| Molecular Weight | 192.21 g/mol | [7] |

| Appearance | Colorless to light yellow liquid | [7] |

| Solubility | Soluble in DMSO and other organic solvents | [7] |

| Storage | Store at -20°C for long-term stability | [7] |

Characterization Data:

-

¹H NMR Spectroscopy: The proton NMR spectrum provides a definitive fingerprint of the molecule. The characteristic signals include a singlet for the methyl ester protons (typically around 3.6-3.7 ppm) and distinct multiplets for the ethylene glycol protons.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum complements the proton NMR, showing characteristic resonances for the carbonyl carbon of the ester, the methyl carbon, and the carbons of the PEG chain.

-

Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) is commonly used to confirm the molecular weight of the compound, typically observing the [M+Na]⁺ or [M+H]⁺ adducts.

Synthesis of this compound

While commercially available from various suppliers, understanding the synthetic route to this compound provides valuable insights into its purity and potential side products. A common synthetic approach involves the reaction of diethylene glycol with a protected acrylate derivative.

Illustrative Synthetic Pathway:

Caption: A simplified schematic of a potential synthesis route for this compound.

General Synthetic Protocol:

A detailed, step-by-step protocol for a similar compound, tert-butyl 3-(2-(2-hydroxyethoxy)ethoxy)propanoate, involves the base-catalyzed Michael addition of diethylene glycol to tert-butyl acrylate.[9] A similar strategy can be employed for the synthesis of the methyl ester analog.

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve diethylene glycol in a suitable anhydrous solvent such as tetrahydrofuran (THF).

-

Base Addition: Add a catalytic amount of a strong base, such as potassium tert-butoxide, to the solution.

-

Acrylate Addition: Slowly add methyl acrylate to the reaction mixture.

-

Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup and Purification: Upon completion, quench the reaction with a mild acid and extract the product into an organic solvent. The crude product is then purified by column chromatography to yield the desired this compound.

Application in PROTAC Development

The most prominent application of this compound is as a linker in the synthesis of PROTACs.[7][] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[11]

The Strategic Importance of the PEG2 Linker

The choice of linker is a critical parameter in PROTAC design, influencing ternary complex formation, cell permeability, and overall degradation efficacy.[12]

-

Solubility and Permeability: The hydrophilic nature of the PEG linker can enhance the aqueous solubility of the often large and hydrophobic PROTAC molecule. However, an excessively long PEG chain can negatively impact cell permeability. The two-unit length of this linker often represents a favorable compromise.[13]

-

Ternary Complex Formation: The linker must be of an optimal length and flexibility to allow for the productive formation of the ternary complex between the target protein, the PROTAC, and the E3 ligase. A linker that is too short may lead to steric hindrance, while one that is too long can result in a non-productive complex.[12] The defined length of the PEG2 linker allows for systematic studies to determine the optimal linker length for a given target and E3 ligase pair.[14]

-

Modulation of Selectivity: In some cases, even subtle changes in linker length, such as the difference between a PEG2 and a PEG3 linker, can alter the selectivity of a PROTAC for different protein targets.[15]

Experimental Workflow for PROTAC Synthesis

The orthogonal nature of the hydroxyl and methyl ester groups in this compound allows for a stepwise and controlled synthesis of PROTACs. A general strategy involves the sequential coupling of the E3 ligase ligand and the target protein ligand.

Caption: A representative workflow for the synthesis of a PROTAC using this compound.

Detailed Protocol for PROTAC Synthesis:

This protocol is a generalized procedure and may require optimization for specific ligands.

Part A: Coupling of the E3 Ligase Ligand

-

Activation of the Hydroxyl Group (if necessary): The hydroxyl group of this compound can be activated for coupling. For example, it can be converted to a mesylate or tosylate for subsequent reaction with a nucleophilic E3 ligase ligand. Alternatively, Mitsunobu conditions can be employed for direct coupling to a phenolic or acidic E3 ligase ligand.

-

Coupling Reaction: Dissolve the activated this compound and the E3 ligase ligand in an appropriate anhydrous solvent (e.g., DMF, DCM). Add the necessary reagents for the chosen coupling chemistry and stir the reaction at room temperature or with gentle heating.

-

Monitoring and Purification: Monitor the reaction by LC-MS. Upon completion, perform an aqueous workup and purify the resulting intermediate by column chromatography.

Part B: Hydrolysis of the Methyl Ester

-

Saponification: Dissolve the intermediate from Part A in a mixture of a suitable organic solvent (e.g., THF, methanol) and water.

-

Base Addition: Add an excess of a base, such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH), and stir the mixture at room temperature.[16]

-

Monitoring and Workup: Monitor the hydrolysis of the methyl ester by LC-MS. Once complete, neutralize the reaction mixture with a mild acid (e.g., 1M HCl) and extract the carboxylic acid product into an organic solvent.

Part C: Coupling of the Target Protein Ligand

-

Amide Bond Formation: Dissolve the carboxylic acid intermediate from Part B and the amine-containing target protein ligand in an anhydrous solvent like DMF.

-

Coupling Reagents: Add an amide coupling reagent (e.g., HATU, HBTU) and a non-nucleophilic base (e.g., DIPEA).

-

Reaction and Purification: Stir the reaction at room temperature and monitor by LC-MS. Upon completion, purify the final PROTAC molecule by preparative HPLC.

-

Characterization: Confirm the identity and purity of the final PROTAC by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Safety and Handling

As with all laboratory chemicals, appropriate safety precautions should be taken when handling this compound.

-

Personal Protective Equipment (PPE): Wear protective gloves, safety glasses, and a lab coat.

-

Handling: Avoid inhalation of vapors and contact with skin and eyes. Use in a well-ventilated area or a fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.

Conclusion and Future Perspectives

This compound is a versatile and valuable tool in the arsenal of the modern medicinal chemist. Its well-defined structure, bifunctional nature, and favorable physicochemical properties make it an ideal linker for the construction of complex therapeutic modalities like PROTACs. The ability to systematically vary linker length using discrete PEG units is a key advantage in the rational design and optimization of these next-generation drugs. As the field of targeted protein degradation continues to expand, the demand for well-characterized and reliable linkers such as this compound is expected to grow, further cementing its role in the development of novel therapeutics.

References

A comprehensive list of references is provided for further reading and verification of the information presented in this guide.

- BenchChem. (2025). Application Notes and Protocols for the Synthesis of a PROTAC with a PEG Linker.

- BenchChem. (2025). Synthesis of PROTACs Using a Hydroxy-PEG12-Acid Linker: Application Notes and Protocols.

- BenchChem. (2025). impact of PEG linker length on PROTAC efficacy.

- Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy, 1, 273-312.

- BenchChem. (2025). Technical Support Center: Hydrolysis of m-PEG4-CH2-methyl ester.

- ResearchGate. (2015). How can I crosslink OH groups on PEG using a crosslinker with the carboxylic acid functional groups?

- MedChemExpress. (n.d.). Hydroxy-PEG2-C2-methyl ester (Methyl 3-[2-(2-hydroxyethoxy)ethoxy]propanoate).

- Journal of the American Chemical Society. (2026). Allosteric PROTACs: Expanding the Horizon of Targeted Protein Degradation.

- ChemPep. (n.d.). Overview of PEG Linkers.

- Open Exploration Publishing. (2020). Novel approaches for the rational design of PROTAC linkers.

- Biopharma PEG. (2022). PEG Linkers for PROTAC Synthesis.

- BOC Sciences. (n.d.). CAS 457897-73-3 this compound.

- Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy, 1(4), 273–312.

- Precise PEG. (n.d.). Linkers in PROTACs.

- YouTube. (2025). Chemical Conjugation of PEG (Chapter 3).

- Benchchem. (n.d.). Hydroxy-PEG2-C2-methyl ester.

- BenchChem. (2025). step-by-step synthesis of a PROTAC using a PEG linker.

- BenchChem. (2025). Application Notes and Protocols for the Synthesis of a PROTAC with a PEG Linker.

- LookChem. (n.d.). tert-Butyl 3-(2-(2-hydroxyethoxy)ethoxy)propanoate.

- Organic Syntheses. (n.d.). ethyl 3,3-diethoxypropanoate.

- Pharmaffiliates. (n.d.). tert-butyl 3-(2-(2-(2-hydroxyethoxy)ethoxy)ethoxy)propanoate.

- ResearchGate. (2020). Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src.

- PMC. (n.d.). Characteristic roadmap of linker governs the rational design of PROTACs.

- Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy, 1(4), 273-312.

- Sigma-Aldrich. (n.d.). Hydroxy-PEG2-C2-methyl ester | 457897-73-3.

- BroadPharm. (2022). Protocol for PEG NHS Ester.

- MedchemExpress.com. (n.d.). PROTAC Linker.

- MedKoo Biosciences. (n.d.). This compound | CAS# 457897-73-3.

- DC Chemicals. (n.d.). This compound|CAS 457897-73-3.

- The Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra. Retrieved from The Royal Society of Chemistry website.

- LabSolutions. (n.d.). This compound.

- Benchchem. (n.d.). stability issues of PEG linkers in acidic or basic conditions.

- J&K Scientific. (n.d.). Tert-butyl 3-(2-(2-hydroxyethoxy)ethoxy)propanoate, 98% | 133803-81-3.

- PubChem. (n.d.). tert-Butyl 3-(2-(2-hydroxyethoxy)ethoxy)propanoate.

- Organic Chemistry Portal. (n.d.). Methyl Esters.

- ResearchGate. (2025). (PDF) Chemicals from biomass derived products: Synthesis of polyoxyethyleneglycol esters from fatty acid methyl esters with solid basic catalysts.

- Sigma-Aldrich. (n.d.). tert-Butyl 3-(2-(2-hydroxyethoxy)ethoxy)propanoate 133803-81-3.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. precisepeg.com [precisepeg.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. medkoo.com [medkoo.com]

- 6. This compound|CAS 457897-73-3|DC Chemicals [dcchemicals.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. benchchem.com [benchchem.com]

- 9. lookchem.com [lookchem.com]

- 11. explorationpub.com [explorationpub.com]

- 12. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]

- 13. researchgate.net [researchgate.net]

- 14. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 15. US7799549B2 - Methods for increasing protein polyethylene glycol (PEG) conjugation - Google Patents [patents.google.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

Molecular Weight Determination and Analytical Characterization of Hydroxy-PEG2-methyl ester

An In-depth Technical Guide:

Introduction